molecular formula C11H22ClNO2 B1391843 Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride CAS No. 243836-26-2

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Cat. No.: B1391843
CAS No.: 243836-26-2
M. Wt: 235.75 g/mol
InChI Key: LOJQEJZIJAXDQB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride typically involves the reaction of ethyl 2-methylacetoacetate with piperidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride can be compared with other piperidine derivatives, such as:

  • Methyl 2-methyl-2-(piperidin-4-yl)propanoate
  • Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The presence of different substituents on the piperidine ring can significantly influence the properties and behavior of these compounds.

Biological Activity

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride, a compound characterized by its unique piperidine structure and ethyl ester functional group, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

  • Molecular Formula : C11H22ClNO2
  • Molecular Weight : Approximately 235.76 g/mol
  • CAS Number : 243836-26-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine ring can engage with specific receptors or enzymes, modulating their activity. The ester group may undergo hydrolysis, releasing the active piperidine derivative, which then binds to target proteins or influences biochemical pathways.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral properties. In vitro studies have shown that the compound can inhibit the growth of various pathogens, making it a candidate for further investigation in therapeutic applications.

Analgesic and Anti-inflammatory Effects

Piperidine derivatives are known for their analgesic and anti-inflammatory effects. This compound has been studied as a precursor in the synthesis of pharmaceutical agents aimed at treating pain and inflammation.

Study on Pyroptosis Inhibition

A recent study evaluated the compound's ability to prevent pyroptosis, a form of programmed cell death associated with inflammation. The results indicated that at a concentration of 10 µM, this compound inhibited pyroptosis by approximately 24.9% and reduced IL-1β release by 19.4% .

Concentration (µM)Pyroptosis Inhibition (%)IL-1β Release Reduction (%)
1024.919.4
5029.1Not reported

Structure-Activity Relationship Studies

Further investigations into the structure-activity relationships (SAR) of related compounds revealed that modifications to the piperidine ring significantly influenced biological activity. For instance, derivatives with specific substitutions showed enhanced inhibitory effects against targeted enzymes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other piperidine derivatives:

Compound NameBiological ActivityKey Differences
Methyl 2-methyl-2-(piperidin-4-YL)propanoateModerate analgesic propertiesLacks the ethyl ester group
Ethyl 2-methyl-2-(4-methylpyridin-2-YL)propanoateAntimicrobial activityDifferent pyridine substitution

Properties

IUPAC Name

ethyl 2-methyl-2-piperidin-4-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9;/h9,12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJQEJZIJAXDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride
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Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride
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Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride
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Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride
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Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride
Reactant of Route 6
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

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